

# 4-Amino-2,6-dimethylpyrimidine CAS number 461-98-3

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## Compound of Interest

Compound Name: 4-Amino-2,6-dimethylpyrimidine

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An In-Depth Technical Guide to **4-Amino-2,6-dimethylpyrimidine** (CAS 461-98-3)

This guide provides a comprehensive technical overview of **4-Amino-2,6-dimethylpyrimidine**, a pivotal heterocyclic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, reactivity, and applications.

## Introduction and Strategic Importance

**4-Amino-2,6-dimethylpyrimidine**, also known as Cyanmethine, is a substituted pyrimidine that serves as a highly versatile scaffold and building block in synthetic chemistry.<sup>[1]</sup> The pyrimidine core is a fundamental heterocycle in nucleic acids (cytosine, thymine, and uracil) and is prevalent in a vast array of biologically active molecules and approved drugs.<sup>[2]</sup> The specific substitution pattern of this compound—an amino group at the 4-position and two methyl groups at the 2- and 6-positions—imparts a unique combination of reactivity, solubility, and electronic properties.

Its strategic importance lies in its role as a key intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.<sup>[3][4]</sup> It is a foundational component in the development of various therapeutic agents, including antiviral and anticancer drugs, as well as in the formulation of potent herbicides and fungicides.<sup>[3][5]</sup>

## Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development. The data presented below has been consolidated from various authoritative sources to provide a reliable reference.

## Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	461-98-3	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	123.16 g/mol	<a href="#">[6]</a> <a href="#">[7]</a>
Appearance	White to cream crystalline solid/powder	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Melting Point	183-187 °C	<a href="#">[1]</a> <a href="#">[6]</a>
Boiling Point	254 °C	<a href="#">[6]</a>
Solubility	Soluble in water and DMSO; slightly soluble in alcohol.	<a href="#">[1]</a> <a href="#">[6]</a>
pKa	7.24 ± 0.10 (Predicted)	<a href="#">[6]</a>
IUPAC Name	2,6-Dimethylpyrimidin-4-amine	<a href="#">[1]</a> <a href="#">[8]</a>
Synonyms	Cyanmethine, Kyanmethin, 6-Amino-2,4-dimethylpyrimidine	<a href="#">[1]</a> <a href="#">[6]</a>

## Spectroscopic Data Summary

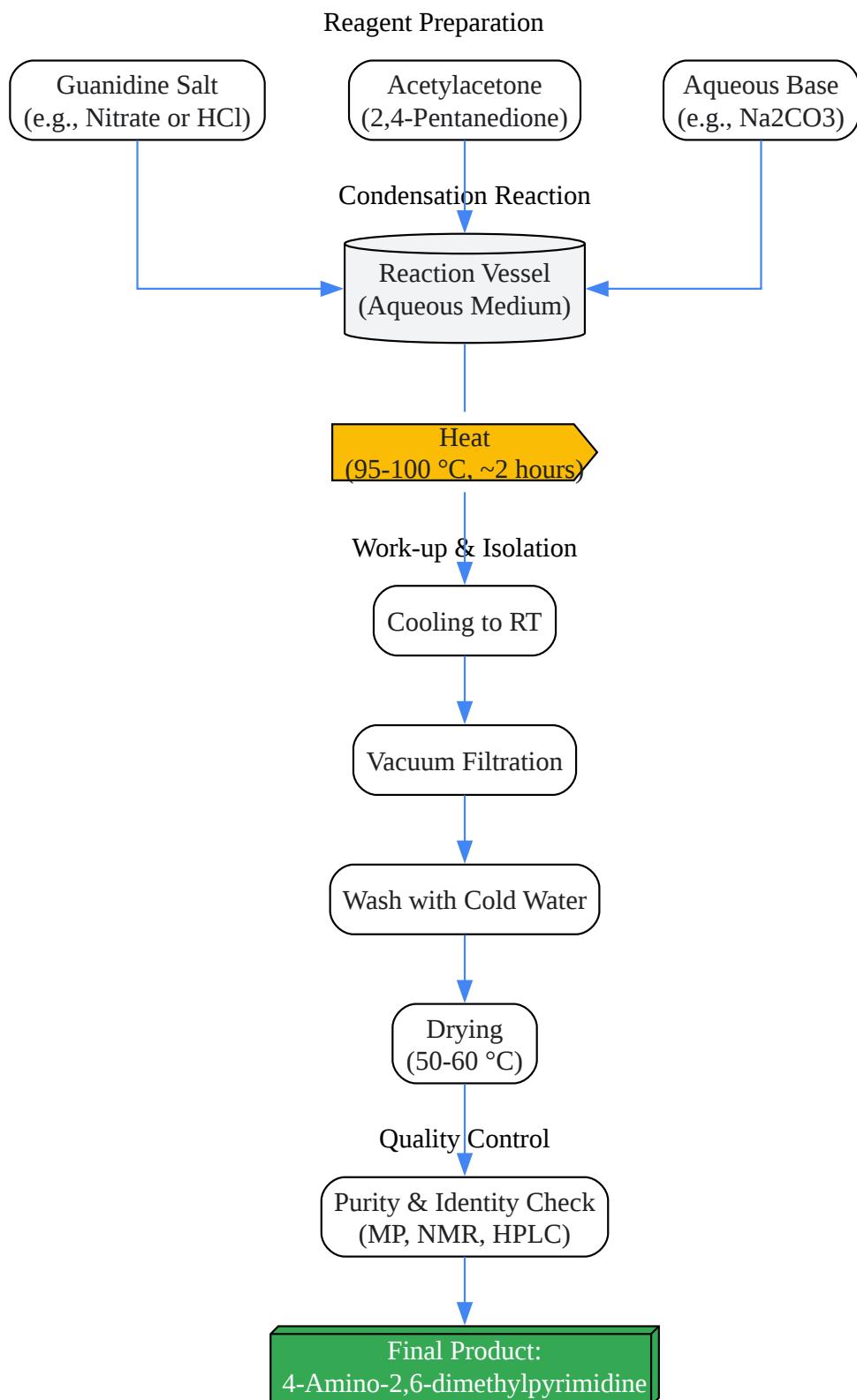
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the compound.

Technique	Key Features and Expected Values
<sup>1</sup> H NMR	Signals corresponding to methyl protons (singlet), a pyrimidine ring proton (singlet), and amino group protons (broad singlet). The exact chemical shifts depend on the solvent used (e.g., DMSO-d <sub>6</sub> ).
<sup>13</sup> C NMR	Resonances for the methyl carbons and the distinct aromatic carbons of the pyrimidine ring.
FT-IR (KBr Pellet)	Characteristic absorption bands: N-H stretching of the primary amine (typically a doublet around 3400-3300 cm <sup>-1</sup> ), N-H bending (~1640 cm <sup>-1</sup> ), and C=N stretching from the pyrimidine ring (~1570 cm <sup>-1</sup> ). <sup>[9][10]</sup>
Mass Spectrometry (MS)	The molecular ion peak (M <sup>+</sup> ) is expected at m/z = 123.08, corresponding to the exact mass of the compound. <sup>[11]</sup>

## Synthesis and Purification: A Validated Protocol

The synthesis of **4-amino-2,6-dimethylpyrimidine** is well-established. One of the most common and reliable methods involves the condensation of a guanidine salt with acetylacetone in an aqueous alkaline medium.<sup>[12]</sup> This approach is advantageous for its use of readily available starting materials and avoidance of anhydrous solvents, making it scalable and cost-effective.<sup>[12]</sup>

## Reaction Workflow Diagram



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Caption: Workflow for the synthesis of **4-Amino-2,6-dimethylpyrimidine**.

## Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. The causality behind key steps is explained to ensure reproducibility and understanding.

### Materials:

- Guanidine nitrate
- Acetylacetone (2,4-pentanedione)
- Sodium carbonate (anhydrous)
- Deionized water
- Reaction flask with reflux condenser and magnetic stirrer
- Heating mantle
- Buchner funnel and vacuum flask

### Procedure:

- Charge the Reactor: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine guanidine nitrate (e.g., 0.1 mol) and sodium carbonate (e.g., 0.1 mol). Add 200 mL of deionized water.
  - Causality: Sodium carbonate serves as the base to neutralize the acid formed during the reaction and to maintain an alkaline pH, which is crucial for the condensation mechanism. [12] Water is used as a safe and economical solvent.[12]
- Addition of Acetylacetone: While stirring, add acetylacetone (e.g., 0.1 mol) to the aqueous solution.
- Reaction Execution: Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring. Maintain reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Causality: Elevated temperature provides the necessary activation energy for the condensation reaction to proceed at a practical rate. The reaction time is optimized to ensure complete consumption of the limiting reagent.[12]
- Product Isolation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to maximize precipitation of the product.
- Causality: The product has lower solubility in cold water, hence cooling promotes crystallization and increases the isolated yield.
- Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2x 30 mL).
- Causality: Washing with cold water removes residual inorganic salts (like sodium nitrate) and other water-soluble impurities without significantly dissolving the desired product.
- Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved.
- Self-Validation/Characterization:
  - Determine the melting point of the dried product. A sharp melting point close to the literature value (183-187 °C) is a good indicator of purity.
  - Acquire an NMR spectrum to confirm the chemical structure and assess for the presence of impurities.
  - For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

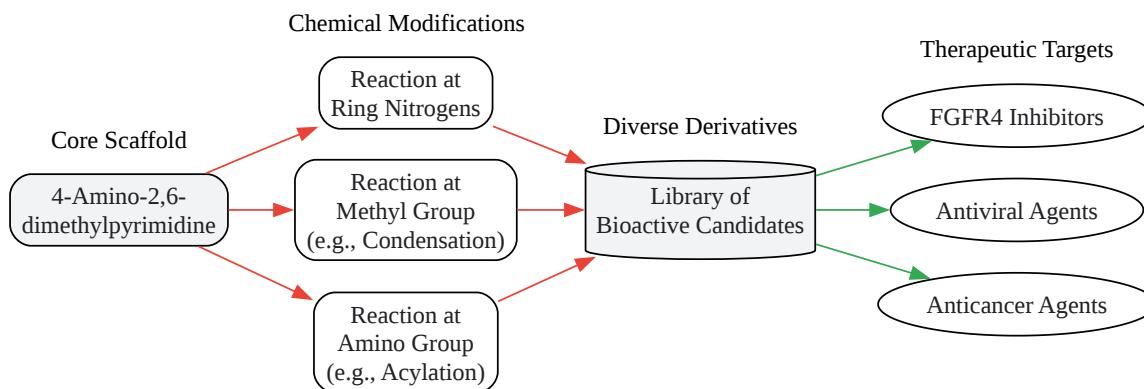
## Chemical Reactivity and Applications in Drug Development

The utility of **4-amino-2,6-dimethylpyrimidine** stems from the reactivity of its functional groups.

- Amino Group: The exocyclic amino group at the C4 position is a key nucleophilic center. It readily participates in reactions such as acylation, alkylation, and the formation of Schiff bases, allowing for the facile introduction of diverse side chains.
- "Active" Methyl Groups: The methyl groups at the C2 and C6 positions are rendered "active" by the electron-withdrawing nature of the pyrimidine ring. They can be deprotonated by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbon can then undergo reactions like aldol-type condensations with aldehydes.<sup>[13]</sup> This reactivity is crucial for extending the molecular framework.

## Role as a Pharmacophore and Scaffold

In drug discovery, this molecule serves as a privileged scaffold. Its nitrogen atoms can act as hydrogen bond acceptors, while the amino group can be a hydrogen bond donor, facilitating strong and specific interactions with biological targets like protein kinases or receptors.



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Caption: Role as a versatile scaffold in drug discovery.

Derivatives of this core have been investigated as selective inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.<sup>[14]</sup> By

modifying the core structure, researchers can fine-tune the molecule's selectivity, potency, and pharmacokinetic properties.

## Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical substance.

### 5.1. Hazard Identification

- Classification: This chemical is considered hazardous.[15]
- Primary Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17] It may also be harmful if swallowed.[15]

### 5.2. Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15] Eyewash stations and safety showers should be readily accessible.[15]
- Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[16]
- Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[18] Wash hands thoroughly after handling.[18]
- Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH-approved particulate respirator.

### 5.3. Storage

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][18] Some suppliers recommend storage under an inert atmosphere as the material may be air-sensitive.
- Incompatibilities: Keep away from strong oxidizing agents.[15]

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